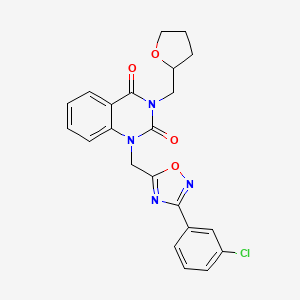

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

説明

1-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring two distinct substituents: a 3-chlorophenyl-substituted 1,2,4-oxadiazole moiety at the N1 position and a tetrahydrofuran-2-ylmethyl group at the N3 position. Quinazoline-diones are recognized for their diverse pharmacological and agrochemical applications, ranging from antimicrobial to anticancer activities . The oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and facilitates hydrogen bonding, which is critical for target engagement . The 3-chlorophenyl group may contribute to lipophilicity and binding specificity, while the tetrahydrofuran moiety introduces stereoelectronic effects that could influence pharmacokinetics .

特性

IUPAC Name |

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O4/c23-15-6-3-5-14(11-15)20-24-19(31-25-20)13-26-18-9-2-1-8-17(18)21(28)27(22(26)29)12-16-7-4-10-30-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQFYINPERQKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Core Heterocyclic Systems

- Quinazoline-dione vs. Triazoloquinazoline : The target compound’s quinazoline-dione core differs from triazoloquinazoline derivatives (e.g., CGS 15943AI), which fuse a triazole ring with quinazoline. Triazoloquinazolines exhibit A2b receptor antagonism and antihistamine activity, whereas quinazoline-diones are more commonly associated with pesticidal or efflux pump inhibition (EPI) properties .

- Oxadiazole vs. Triazole/Thione : The 1,2,4-oxadiazole substituent in the target compound contrasts with triazole-thiones (e.g., compound 6e in ) and 1,2,4-triazoles (e.g., quinconazole). Oxadiazoles generally exhibit greater metabolic stability compared to thiones, which may hydrolyze under physiological conditions .

Substituent Effects

- 3-Chlorophenyl vs. 2,4-Dichlorophenyl: The target’s 3-chlorophenyl group differs from the 2,4-dichlorophenyl substituents in pesticidal quinazolinones (e.g., quinconazole). Chlorine position influences steric and electronic interactions; para-substitutions enhance pesticidal activity, while meta-substitutions may optimize EPI efficacy .

- Tetrahydrofuran vs. Morpholine: The tetrahydrofuran-2-ylmethyl group is structurally analogous to morpholine derivatives in EPIs ().

Antimicrobial and Pesticidal Activity

- Pesticidal Quinazolinones: Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) demonstrates fungicidal activity via cytochrome P450 inhibition. The target compound’s oxadiazole substituent may offer comparable or improved stability but requires validation against fungal targets .

- Triazole-Thiones : Compound 6e () exhibits bacteriostatic activity attributed to the C=S group. The target’s oxadiazole lacks this moiety, suggesting divergent mechanisms .

Efflux Pump Inhibition (EPI)

- Morpholine Derivatives: Alkylaminoquinazolines with morpholine groups () show superior EPI activity against Pseudomonas aeruginosa. The tetrahydrofuran group in the target compound may mimic morpholine’s oxygen-mediated interactions but with altered pharmacokinetics .

Tabulated Comparison of Key Compounds

Q & A

Q. What synthetic strategies are recommended for constructing the quinazoline-2,4-dione core in this compound?

The quinazoline-2,4-dione core can be synthesized via cyclocondensation reactions using precursors like 1,1’-carbonyldiimidazole or hydrazide derivatives. For example, describes a method involving N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide cyclized in phosphorous oxychloride, followed by hydrolysis and alkylation. This approach can be adapted by substituting phenyl groups with 3-chlorophenyl and tetrahydrofuran moieties during alkylation steps. Reaction optimization should consider solvent polarity and temperature to enhance yield .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Comprehensive analytical techniques are critical:

- NMR spectroscopy : Confirm substitution patterns (e.g., 3-chlorophenyl and tetrahydrofuran-methyl groups) via H and C chemical shifts.

- Mass spectrometry : Verify molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological assays). Reference spectral data from structurally analogous compounds in and to resolve ambiguities .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?

Follow protocols in , which tested similar oxadiazole-quinazoline hybrids against bacterial (e.g., Staphylococcus aureus, E. coli) and fungal strains (e.g., Candida albicans). Use agar diffusion or microdilution assays with standardized inoculum sizes (1–5 × 10 CFU/mL). Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and assess minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s binding affinity to microbial targets?

Molecular docking and molecular dynamics simulations can model interactions with enzymes like dihydrofolate reductase (DHFR) or cytochrome P450 (CYP51), which are common antimicrobial targets. Use software such as AutoDock Vina or Schrödinger Suite. Parameterize the oxadiazole and quinazoline moieties based on similar ligands in , which highlights triazole-thione derivatives with confirmed antifungal activity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from bioavailability or metabolic instability. To address this:

- Perform ADME profiling : Evaluate solubility (e.g., shake-flask method), plasma stability, and microsomal metabolism.

- Modify substituents: demonstrates how alkylation or PEG-mediated coupling (e.g., with tetrazole derivatives) improves pharmacokinetics.

- Use pro-drug approaches: Introduce hydrolyzable groups (e.g., esters) to enhance absorption .

Q. How can reaction yields be optimized for large-scale synthesis of the 1,2,4-oxadiazole moiety?

- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 media to accelerate cyclization.

- Temperature control : Maintain 70–80°C to balance reaction rate and side-product formation.

- Workup optimization : Use ice-water quenching and recrystallization (e.g., in acetic acid) to isolate high-purity intermediates .

Q. What mechanistic insights explain the role of the tetrahydrofuran-methyl group in enhancing bioactivity?

The tetrahydrofuran ring likely improves membrane permeability due to its lipophilic character and hydrogen-bonding capacity. Comparative studies in show that alkyl ether groups (e.g., tetrahydrofuran vs. linear alkyl chains) enhance interactions with hydrophobic enzyme pockets. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with cyclopentyl or tetrahydropyran substitutions .

Methodological Notes

- Safety Protocols : Adhere to guidelines in for handling chlorinated intermediates and phosphorous oxychloride, including fume hood use and PPE .

- Data Reproducibility : Document reaction conditions (e.g., solvent ratios, stirring times) meticulously, as minor variations can significantly impact outcomes () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。